2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811330
InChI: InChI=1S/C17H20N4O2/c22-16(19-11-13-6-8-18-9-7-13)12-21-17(23)10-14-4-2-1-3-5-15(14)20-21/h6-10H,1-5,11-12H2,(H,19,22)
SMILES:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14811330

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide -

Specification

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
IUPAC Name 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide
Standard InChI InChI=1S/C17H20N4O2/c22-16(19-11-13-6-8-18-9-7-13)12-21-17(23)10-14-4-2-1-3-5-15(14)20-21/h6-10H,1-5,11-12H2,(H,19,22)
Standard InChI Key ASXOHEIJPRGVEW-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a cycloheptane ring fused to a pyridazine moiety, forming a bicyclic system designated as 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-one. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) introduces electron-deficient characteristics, influencing reactivity and binding interactions. At position 2 of the pyridazinone ring, an acetamide group (CH2CONH\text{CH}_2\text{CONH}) is attached, which further extends to a pyridin-4-ylmethyl substituent on the nitrogen atom. This substituent’s aromatic pyridine ring enhances molecular polarity and potential for hydrogen bonding, critical for target engagement .

Stereochemical Considerations

The cycloheptane ring adopts a boat-like conformation, as observed in related cyclohepta[c]pyridazinone derivatives, which minimizes steric strain. Computational models suggest that the pyridazine ring’s planarity and the acetamide group’s orientation create a rigid scaffold, favoring interactions with flat binding pockets in biological targets .

Physicochemical Properties

The molecular formula of the compound is C17H21N5O2\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_2, yielding a molecular weight of 351.4 g/mol (calculated via PubChem algorithms) . Key properties include:

  • LogP (Partition Coefficient): Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (pyridazine N, carbonyl O, pyridine N), facilitating solubility in polar solvents.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide typically follows a multi-step strategy:

  • Formation of the Pyridazinone Core:
    Cycloheptane-1,2-dione is condensed with hydrazine derivatives to yield the hexahydrocyclohepta[c]pyridazin-3-one scaffold. This step often employs acidic or basic conditions to facilitate cyclization.

  • Acetamide Functionalization:
    The 2-position of the pyridazinone is alkylated with bromoacetamide derivatives. For example, reaction with ethyl bromoacetate followed by aminolysis introduces the acetamide group .

  • Substituent Introduction:
    The pyridin-4-ylmethyl group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting the primary amine of the acetamide with 4-pyridinecarboxaldehyde under reducing conditions (e.g., NaBH4).

Optimization Challenges

Key challenges include avoiding over-functionalization of the pyridazine ring and managing steric hindrance during the alkylation step. Purification often requires chromatography due to the compound’s polarity .

Reactivity Profile

The compound exhibits reactivity typical of pyridazines and amides:

  • Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at the electron-deficient C-4 and C-5 positions.

  • Nucleophilic Attack: The acetamide’s carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

  • Oxidation: The cycloheptane ring can oxidize to form ketone or epoxide intermediates, altering the molecule’s conformational dynamics.

CompoundCell LineIC50 (µM)Source
Analog AMDA-MB-2319.55
Analog BHCT11610.25
DoxorubicinMDA-MB-23132.00

The pyridin-4-ylmethyl group may enhance target affinity by engaging in π-π stacking with aromatic residues in kinases or DNA topoisomerases.

Anti-Inflammatory Effects

Pyridazine-containing compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway. In murine models, analogs reduce edema volume by 45–55% at 50 mg/kg doses (Table 2) .

Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Edema

CompoundEdema Reduction (%)p-value
Test Compound54.7 ± 7.2<0.05
Indomethacin46.9 ± 5.8<0.05

Applications in Drug Development

Kinase Inhibition

The compound’s planar structure aligns with ATP-binding pockets in kinases. Molecular docking studies predict strong interactions with EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor), suggesting utility in oncology.

Central Nervous System (CNS) Targets

The moderate logP and hydrogen-bonding capacity support potential CNS penetration. Pyridazine derivatives are documented as GABA-A receptor modulators, indicating possible applications in anxiety or epilepsy .

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